An In-depth Technical Guide to 5-Chloro-2-isopropoxypyridine-3-boronic acid: Chemical Properties and Applications
An In-depth Technical Guide to 5-Chloro-2-isopropoxypyridine-3-boronic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Chloro-2-isopropoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound.
Core Chemical Properties
5-Chloro-2-isopropoxypyridine-3-boronic acid is a substituted pyridinylboronic acid. While specific experimental data for this compound is not widely available, its chemical properties can be inferred from its structure and data available for analogous compounds.
Table 1: General and Physicochemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₁₁BClNO₃ | [1][2] |
| Molecular Weight | 215.44 g/mol | [1][2] |
| Appearance | Solid (predicted) | [2] |
| CAS Number | Not available | |
| PubChem CID | 53216339 | [1] |
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for 5-Chloro-2-isopropoxypyridine-3-boronic acid is not publicly available. The following tables provide predicted spectroscopic characteristics based on the analysis of its structural features and data from similar compounds, such as other substituted pyridine boronic acids.
Table 2: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Isopropyl CH | 4.8 - 5.2 | septet | |
| Isopropyl CH₃ | 1.3 - 1.5 | doublet | |
| Pyridine H-4 | 7.8 - 8.0 | d | |
| Pyridine H-6 | 8.2 - 8.4 | d | |
| B(OH)₂ | 5.0 - 8.0 | br s | Broad, exchangeable with D₂O |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Isopropyl CH | 70 - 75 |
| Isopropyl CH₃ | 20 - 25 |
| Pyridine C-2 | 160 - 165 |
| Pyridine C-3 | 115 - 125 (broad due to Boron) |
| Pyridine C-4 | 140 - 145 |
| Pyridine C-5 | 125 - 130 |
| Pyridine C-6 | 150 - 155 |
Table 4: Predicted IR Spectral Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C stretch (pyridine ring) | 1550 - 1620 | Medium-Strong |
| B-O stretch | 1310 - 1380 | Strong |
| C-O stretch (ether) | 1200 - 1250 | Strong |
| C-Cl stretch | 700 - 800 | Medium |
Table 5: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Fragment |
| ESI+ | 216.05 | [M+H]⁺ |
| ESI+ | 238.03 | [M+Na]⁺ |
| ESI- | 214.04 | [M-H]⁻ |
Synthesis and Reactivity
Substituted pyridine boronic acids are versatile reagents in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] These reactions are fundamental in the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals.[3][4][5] The presence of the chloro and isopropoxy groups on the pyridine ring allows for further functionalization, making this compound a valuable intermediate in the synthesis of complex molecules.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative example for the use of a substituted pyridine boronic acid in a Suzuki-Miyaura coupling reaction with an aryl bromide. Reaction conditions should be optimized for specific substrates.
Materials:
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5-Chloro-2-isopropoxypyridine-3-boronic acid
-
Aryl bromide
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Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Potassium phosphate (K₃PO₄) or another suitable base
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1,4-Dioxane (anhydrous)
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Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
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Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Chloro-2-isopropoxypyridine-3-boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).
-
Add the base, for example, K₃PO₄ (2.0-3.0 equivalents).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Development
Substituted pyridine boronic acids are of significant interest to the pharmaceutical industry due to their utility in constructing complex molecular architectures found in many drug candidates.[3][4][5][6] The pyridine motif is a common scaffold in medicinal chemistry, and the boronic acid functionality allows for the efficient formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This enables the synthesis of diverse libraries of compounds for screening against various biological targets.[3][5] Boron-containing compounds themselves, including boronic acids, have shown a range of biological activities and have been incorporated into approved drugs.[7]
Safety Information
A specific safety data sheet (SDS) for 5-Chloro-2-isopropoxypyridine-3-boronic acid is not publicly available. However, based on data for similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Visualizations
General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a key application of 5-Chloro-2-isopropoxypyridine-3-boronic acid.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. 5-Chloro-2-isopropoxypyridine-3-boronic acid | C8H11BClNO3 | CID 53216339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-isopropoxypyridine-3-boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
